molecular formula C6H7IN2 B1597283 5-Iodobenzene-1,3-diamine CAS No. 111938-17-1

5-Iodobenzene-1,3-diamine

Cat. No. B1597283
M. Wt: 234.04 g/mol
InChI Key: JYDAWJKJURFTTH-UHFFFAOYSA-N
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Description

5-Iodobenzene-1,3-diamine, also known as 5-iodo-o-phenylenediamine, is a chemical compound that belongs to the class of aromatic organic compounds. It is an iodinated derivative of o-phenylenediamine that has been widely used in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry and biochemistry for its ability to act as a potent inhibitor of various enzymes and proteins.

Scientific Research Applications

Electrochemical Reduction Mechanism

The study by Prasad and Sangaranarayanan (2004) focuses on the electrochemical reductive cleavage of the carbon-iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, a compound closely related to 5-Iodobenzene-1,3-diamine. They utilize Marcus theory to analyze the electron transfer in this process, providing insights into the reactivity and stability of such iodine-containing compounds in electrochemical applications (Prasad & Sangaranarayanan, 2004).

Catalysis in Organic Synthesis

Rodríguez and Moran (2011) demonstrate the use of iodobenzene, a similar compound, as a catalyst in oxidative cyclization reactions. This research highlights the potential of iodobenzene derivatives, including 5-Iodobenzene-1,3-diamine, in catalyzing important reactions in organic synthesis, particularly for creating complex molecular architectures (Rodríguez & Moran, 2011).

Novel 1,3-Dipolar Cycloaddition

The work by Liu, Lu, and Shi (2007) focuses on iodobenzene diacetate-mediated reactions, which are relevant for understanding the reactivity of 5-Iodobenzene-1,3-diamine in similar contexts. Their research provides insights into the mechanisms of 1,3-dipolar cycloaddition reactions, a key area in synthetic organic chemistry (Liu, Lu, & Shi, 2007).

Energetic Material Synthesis

Tang, Imler, Parrish, and Shreeve (2018) explore the synthesis of energetic materials using iodobenzene diacetate, an iodine-containing reagent. Their findings are relevant for understanding the potential use of 5-Iodobenzene-1,3-diamine in the field of energetic materials and its role in synthesizing compounds with high-energy properties (Tang, Imler, Parrish, & Shreeve, 2018).

Electronic Structure Analysis

The study by Cvitaš, Güsten, and Klasinc (1977) on the electronic structure of iodobenzene compounds, including di-iodobenzene variants, helps in understanding the electronic properties of 5-Iodobenzene-1,3-diamine. This research is significant for applications in materials science and electronic engineering (Cvitaš, Güsten, & Klasinc, 1977).

Photolysis Studies

Youssefyeh and Lichtenberg (1974) investigate the photolysis of di-iodo-1,3-dimethyluracil, providing insights into the light-induced reactivity of iodobenzene derivatives like 5-Iodobenzene-1,3-diamine. Such studies are crucial in photochemistry and photophysics (Youssefyeh & Lichtenberg, 1974).

Polymer Science Applications

The research by Yang and Hsiao (2004) into the synthesis of fluorinated polyimides using diamines, including iodobenzene derivatives, reveals the potential of 5-Iodobenzene-1,3-diamine in polymer science. Their work focuses on creating materials with unique properties like solubility and thermal stability (Yang & Hsiao, 2004).

properties

IUPAC Name

5-iodobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAWJKJURFTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292064
Record name 1,3-Benzenediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodobenzene-1,3-diamine

CAS RN

111938-17-1
Record name 1,3-Benzenediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chart A, Step A-1. To a stirred solution of 3,5-dinitroiodobenzene (6.65 g, 22.6 mmol, starting material in CHART A) in ethanol (94 mL) is added stannous chloride (51.0 g, 226 mmol). The reaction mixture is heated at 70° C. for 1 hour. The reaction mixture is cooled and poured onto ice (300 cc) and the pH is adjusted to 8 with 10% aqueous sodium hydroxide. A thick white precipitate forms and the reaction mixture is filtered through a pad of celite. The filter cake is first washed with ethyl acetate and then stirred with ethyl acetate (300 mL) for 30 min. The celitc mixture is filtered again and filtrates are combined. The phases of the filtrates are separated and the aqueous phase is extracted with ethyl acetate (3×400 mL). The combined organics are dried (Na2SO4), filtered and concentrated. The organic residue is purified by flash chromatography using 50% ethyl acetate in hexane to afford 4.53 g of 5-iodo-1,3-phenylenediamine. (A-1, X is I) Mp=125°-127° C. (dec). IR (mull) 3429, 3312, 3206, 2954, 2925, 2868, 2854, 1632, 1607, 1569, 1472, 1462, 1459, 1198, 984, 810, 675 cm-1 ; 1H NMR (CDCl3)δ6.48 (d, 2 H, J=2 Hz), 5.98 (t, 1 H, J=2 Hz), 3.78 (s, 4 H); 13C NMR (CDCl3) δ148.1, 114.6, 101.0, 94.9; Mass Spec (70eV, EI) m/z 234 (parent), 206, 117, 107 (base), 80, 66, 53, 42; Exact Mass calculated for C6H7IN2 : 233.9656. Found: 233.9652. Analysis Calculated for C6H7IN2 : C, 30.79; H, 3.02; N, 11.97; I, 54.22; Found: C, 30.93; H, 2.97; N, 11.71; I, 54.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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